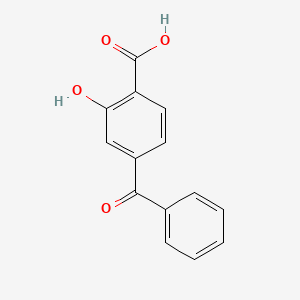

2-Hydroxy-4-benzoylbenzoic acid

Description

Evolution of Research on Aroylbenzoic Acid Scaffolds

The study of aroylbenzoic acids, including the foundational 2-benzoylbenzoic acid, has a rich history rooted in the development of synthetic dyes and functional organic molecules. google.comcymitquimica.com Initially explored for their chromophoric properties, research has since expanded to leverage their potential as versatile intermediates in organic synthesis. google.com The introduction of substituents, such as the hydroxyl group in 2-hydroxy-4-benzoylbenzoic acid, marked a significant evolution, opening doors to more complex molecular architectures and novel applications. This progression has been driven by the quest for compounds with tailored electronic, photophysical, and biological properties. The core aroylbenzoic acid scaffold provides a rigid framework that can be systematically modified, allowing researchers to fine-tune the characteristics of the resulting molecules for specific functions.

Significance of the this compound Motif in Contemporary Chemistry

The this compound motif is of particular importance due to the interplay of its functional groups. The carboxylic acid group imparts acidic properties and provides a site for esterification and amidation reactions. cymitquimica.com The benzoyl group, a known chromophore, contributes to the molecule's ability to absorb UV light, a property that is central to its use as a photosensitizer. cymitquimica.comrsc.org Furthermore, the hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a directing group in further chemical transformations. cymitquimica.com

This combination of features makes this compound and its derivatives valuable in several areas of contemporary chemistry. For instance, in materials science, these compounds are investigated for the development of advanced polymers and composites with enhanced thermal and mechanical properties. ontosight.ai In photochemistry, their ability to absorb light is harnessed in processes like photopolymerization and as probes for studying photochemical reactions in environmental systems. cymitquimica.comrsc.orgrsc.org

Interdisciplinary Relevance of this compound Studies

The scientific inquiry into this compound extends beyond the traditional boundaries of organic chemistry, demonstrating significant interdisciplinary relevance. In medicinal chemistry, derivatives of this scaffold have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aiontosight.aiontosight.ai The structural similarity of some derivatives to known biologically active molecules makes them interesting candidates for drug discovery programs. ontosight.airesearchgate.net

Furthermore, the study of this compound intersects with environmental science, where it and related compounds are used as models to understand the photochemical processes of dissolved organic matter in natural waters. rsc.orgrsc.org Its role as a photosensitizer helps in elucidating the mechanisms of photodegradation of pollutants. The versatility of this chemical scaffold ensures its continued importance in a variety of scientific disciplines, driving further research and innovation.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C14H10O4 | 242.23 | 85-57-4 | Also known as Hibenzate; white crystalline solid. ontosight.ainih.govsigmaaldrich.com |

| 2-Benzoylbenzoic acid | C14H10O3 | 226.23 | 85-52-9 | Used as a photoinitiator in polymer chemistry. cymitquimica.com |

| 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid | C16H15NO4 | 285.29 | 24460-11-5 | Studied for potential anti-inflammatory and antimicrobial activities. ontosight.ai |

| 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | 313.35 | 5809-23-4 | Important intermediate in the synthesis of thermosensitive dyes. nih.govgoogle.com |

| 4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acid | C14H11NO5 | 273.24 | Not Available | Investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |

| 2-(4-Hydroxyphenylazo)benzoic acid | C13H10N2O3 | 242.23 | 1634-82-8 | Used as a matrix in mass spectrometry. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4-benzoyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10O4/c15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H,(H,17,18) |

InChI Key |

PSORZZHQTUHRLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)O |

Synonyms |

4-benzoylsalicylic acid p-benzoylsalicylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Hydroxy 4 Benzoylbenzoic Acid and Its Analogues

Classical Approaches to Aroylbenzoic Acid Synthesis

Traditional syntheses of aroylbenzoic acids have historically relied on robust and well-established reaction mechanisms. These methods, primarily Friedel-Crafts acylation and other condensation reactions, form the foundational basis for the production of the 2-Hydroxy-4-benzoylbenzoic acid scaffold.

Friedel-Crafts Acylation Strategies for Benzoylbenzoic Acid Synthesis

The Friedel-Crafts acylation is a cornerstone of aroylbenzoic acid synthesis, involving the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. acs.orgechemi.com For the synthesis of this compound, this involves the acylation of a substituted phenol (B47542), such as resorcinol (B1680541), with phthalic anhydride (B1165640). researchgate.net

The reaction mechanism is initiated by the formation of a highly electrophilic acylium ion from the interaction between the acylating agent (phthalic anhydride) and the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). echemi.comgoogle.com This electrophile then attacks the electron-rich aromatic ring of the phenol. The substitution pattern is directed by the existing functional groups on the phenol. In the case of resorcinol (1,3-dihydroxybenzene), the hydroxyl groups are activating and ortho-, para-directing, leading to acylation at a position ortho to one hydroxyl group and para to the other.

A general procedure involves dissolving phthalic anhydride and the phenol derivative in a suitable solvent, followed by the gradual addition of the Lewis acid catalyst. prepchem.com The reaction often requires stoichiometric amounts of the catalyst because both the reactant phenol and the product, a phenolic ketone, can form complexes with the Lewis acid. researchgate.net This complex formation deactivates the catalyst, necessitating its use in excess of catalytic amounts. echemi.com

Table 1: Examples of Friedel-Crafts Acylation for Aroylbenzoic Acid Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reported Yield |

|---|---|---|---|---|

| 2,6-Xylenol | Phthalic Anhydride | AlCl₃ | 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid | 74% researchgate.net |

| 2-Isopropylphenol | Phthalic Anhydride | AlCl₃ | 2-(4-Hydroxy-3-isopropylbenzoyl)benzoic acid | N/A researchgate.net |

| Benzene (B151609) | Phthalic Anhydride | AlCl₃ | o-Benzoylbenzoic acid | 74-88% prepchem.com |

| p-Xylene | Phthalic Anhydride | AlCl₃ | 2-(2,5-Dimethylbenzoyl)benzoic acid | 79% (mechanochemical) nih.gov |

Condensation Reactions for Substituted Benzoylbenzoic Acids

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to organic synthesis. cnu.edu.tw The Friedel-Crafts acylation described above is itself a form of condensation reaction. Beyond the use of anhydrides, substituted benzoic acids can be directly condensed with aromatic compounds in the presence of a strong acid or condensing agent.

For instance, the synthesis of substituted benzophenones has been achieved through the direct condensation of ortho-substituted benzoic acids with benzene in the presence of aluminum chloride. organic-chemistry.org While this approach is generally more effective for ortho-substituted acids, it represents an alternative pathway to the aroylbenzoic acid core structure. Another related method is the semi-Stieglitz rearrangement of 3,3-diarylphthalides, which can yield aroylbenzoic acids in high efficiency. For example, 3,3-bis(4-hydroxy-3,5-dimethylphenyl)phthalide can be rearranged to produce 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid with a 93% yield. researchgate.net These methods provide alternative routes that can be advantageous depending on the availability of starting materials and the desired substitution pattern on the final product.

Advanced Synthetic Techniques and Green Chemistry Considerations

In response to the environmental impact of classical synthetic methods, which often utilize hazardous solvents and stoichiometric, non-recoverable catalysts, significant research has focused on developing greener and more sustainable alternatives. acs.orgd-nb.info

Melt-State Synthesis and Solvent Minimization Strategies

A key principle of green chemistry is the reduction or elimination of solvent use. d-nb.info Solvents contribute significantly to chemical waste and pose environmental and safety risks. researchgate.net To this end, solvent-free and melt-state synthesis strategies have been developed for aroylbenzoic acids.

One notable example is the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, an analogue of the target compound. This process involves reacting 3-N,N-diethylaminophenol and phthalic anhydride in a molten state by heating them to 100-130°C. google.com The reactants react directly without a solvent, and the product solidifies as it forms. This method drastically reduces the use of solvents like toluene, which are common in traditional Friedel-Crafts reactions, thereby minimizing pollution and simplifying product work-up. google.com

Another powerful solvent-minimization technique is mechanochemistry, where mechanical energy (e.g., ball milling) is used to initiate reactions between solid reactants. nih.gov Friedel-Crafts acylations have been successfully carried out under mechanochemical conditions, reacting aromatic hydrocarbons with phthalic anhydride and a solid Lewis acid catalyst like AlCl₃. nih.govd-nb.info These reactions proceed at room temperature without any solvent, offering a significant improvement in the environmental friendliness of the process. nih.govd-nb.info

Catalyst Development for Enhanced Reaction Efficiency

The traditional use of stoichiometric amounts of AlCl₃ in Friedel-Crafts acylation presents several drawbacks, including the generation of large volumes of corrosive acidic waste and the difficulty of catalyst recovery. researchgate.netdigitellinc.com Modern research focuses on developing efficient, reusable, and environmentally benign catalysts.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., H-Beta and H-Y zeolites), offer a promising alternative. mdpi.comresearchgate.net These materials possess strong acid sites, are stable at high temperatures, and can be easily separated from the reaction mixture by filtration and reused. Zeolites have been shown to effectively catalyze the benzoylation of phenols with benzoic acid, demonstrating high conversion rates and yields of the desired hydroxybenzophenone products in the absence of a solvent. mdpi.com Other solid catalysts like zinc oxide (ZnO) and various supported Lewis acids are also being explored. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and catalysts. google.com Chloroaluminate ionic liquids, for example, have been employed to catalyze the acylation of benzene with phthalic anhydride. google.com These ILs act as both the solvent and the catalyst, and the product can often be separated by extraction, allowing the ionic liquid to be recovered and reused. google.com This approach avoids the large amounts of waste associated with quenching traditional AlCl₃-based reactions. google.com Brønsted acidic ionic liquids have also been developed and used as recyclable catalysts for various organic reactions, including esterifications. researchgate.netnih.govmdpi.com

Metal- and Halogen-Free Catalysts: To further enhance the green credentials of the synthesis, metal- and halogen-free catalysts are being investigated. Methanesulfonic acid (MSA) is an affordable, biodegradable strong acid that has shown promise in catalyzing Friedel-Crafts reactions under continuous flow conditions. digitellinc.com The use of methanesulfonic anhydride as a promoter for the acylation of arenes with carboxylic acids allows for the preparation of aryl ketones with minimal waste that contains no metallic or halogenated components. organic-chemistry.orgacs.org

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acid | AlCl₃ | High reactivity, well-established. echemi.com | Stoichiometric amounts needed, corrosive waste, not reusable. researchgate.netdigitellinc.com |

| Heterogeneous (Zeolite) | H-Beta Zeolite | Reusable, easily separated, environmentally friendly. mdpi.comresearchgate.net | May require higher temperatures, potential for lower activity. |

| Ionic Liquid | Chloroaluminate ILs | Acts as solvent and catalyst, reusable, low vapor pressure. google.com | Higher initial cost, potential viscosity issues. |

| Green Homogeneous | Methanesulfonic Acid (MSA) | Biodegradable, affordable, metal-free. digitellinc.com | May require specific conditions (e.g., continuous flow). |

Synthesis of Key Functionalized Derivatives

This compound possesses two primary reactive sites: the carboxylic acid group and the phenolic hydroxyl group. These functional groups allow for a variety of subsequent reactions to produce functionalized derivatives with tailored properties, such as UV absorbers used in sunscreens. epo.orgnbinno.com

A common derivatization is the esterification of the carboxylic acid group. iajpr.com For example, 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid can be reacted with n-hexanol in the presence of an acid catalyst like sulfuric acid to yield its hexyl ester. epo.org This derivative is a commercially important UV filter. The esterification is typically performed at reflux with azeotropic removal of the water formed during the reaction to drive it to completion. epo.org Similarly, other esters can be prepared by reacting the parent acid with different alcohols. google.com4college.co.uk

The phenolic hydroxyl group can also be functionalized, for instance, through acylation or etherification, to modify the compound's properties. nbinno.com The ability to selectively react at either the carboxylic acid or the hydroxyl group, or both, makes this compound a versatile building block for more complex molecules in the fine chemicals and pharmaceutical industries. nbinno.com

Strategies for Hydroxyl and Alkoxy Substitution

The synthesis of this compound analogues featuring hydroxyl and alkoxy substitutions often involves multi-step organic synthesis starting from precursor molecules. Common strategies focus on the sequential introduction or modification of functional groups on the benzene ring.

One prominent pathway begins with 4-hydroxybenzoic acid. This route typically involves two key steps:

Nitration: The aromatic ring of 4-hydroxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group (-NO₂) onto the ring, generally at the position ortho to the hydroxyl group, yielding 2-nitro-4-hydroxybenzoic acid.

Reduction: The nitro group of 2-nitro-4-hydroxybenzoic acid is then selectively reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents like iron powder or zinc dust in the presence of ammonium (B1175870) chloride.

Another strategic approach starts with anthranilic acid (2-aminobenzoic acid). The synthesis requires the introduction of a hydroxyl group at the C4 position. This can be accomplished via chemical hydroxylation using potent oxidizing agents such as hydrogen peroxide or peroxoacids, often in the presence of a suitable metal catalyst.

The synthesis of 2-hydroxy-4-alkoxybenzophenones can be achieved through the alkylation of 2,4-dihydroxybenzophenone (B1670367). google.com In one method, 2,4-dihydroxybenzophenone is synthesized and purified, then alkylated using an alkyl bromide. google.com A Friedel-Crafts condensation of benzoyl chloride with resorcinol can produce 2,4-dihydroxybenzophenone. google.com However, this product can be difficult to purify. google.com An alternative synthesis of 2,4-dihydroxybenzophenone involves treating resorcinol with α,α,α-trichlorotoluene, but this reaction can be exothermic and difficult to control. google.com

A more efficient method for synthesizing 2-hydroxy-4-alkoxybenzophenones involves a condensation reaction between 2,4-dihydroxybenzophenone and an alkyl chloride in a suitable solvent and in the presence of a catalyst, such as tetrabutyl ammonium iodide. google.com For example, reacting 2,4-dihydroxybenzophenone with n-dodecyl chloride in the presence of tetrabutyl ammonium iodide can produce 2-hydroxy-4-dodecyloxybenzophenone. google.com

The molecular structure of 2-hydroxy-4-nitrobenzoic acid, with its carboxylic acid, hydroxyl, and nitro groups, offers multiple reactive sites. nbinno.com The carboxylic acid can undergo esterification or amide formation, the hydroxyl group can be etherified or acylated, and the nitro group can be reduced to an amine, opening pathways for amidation and diazotization. nbinno.com

| Starting Material | Reagents | Product | Reference |

| 4-Hydroxybenzoic acid | Conc. HNO₃, Conc. H₂SO₄; then Fe/NH₄Cl | 2-Amino-4-hydroxybenzoic acid | |

| Anthranilic acid | H₂O₂ or peroxoacid, metal catalyst | 2-Amino-4-hydroxybenzoic acid | |

| 2,4-Dihydroxybenzophenone | Alkyl bromide | 2-Hydroxy-4-alkoxybenzophenone | google.com |

| 2,4-Dihydroxybenzophenone | n-Dodecyl chloride, Tetrabutyl ammonium iodide | 2-Hydroxy-4-dodecyloxybenzophenone | google.com |

Introduction of Amine and Nitro Moieties

The introduction of amine and nitro groups onto the this compound scaffold is a key strategy for creating a diverse range of analogues. A common method involves the nitration of a precursor molecule, followed by the selective reduction of the nitro group to an amine.

For instance, the synthesis of 2-amino-4-hydroxybenzoic acid can begin with 4-hydroxybenzoic acid. This starting material undergoes nitration to yield 2-nitro-4-hydroxybenzoic acid. The subsequent reduction of the nitro group, often with iron powder or zinc dust, produces the desired 2-amino-4-hydroxybenzoic acid.

The compound 2-hydroxy-4-nitrobenzoic acid serves as a versatile intermediate in organic synthesis. nbinno.com Its nitro group can be readily reduced to an amino group, forming 4-amino-2-hydroxybenzoic acid, which is a precursor for various heterocyclic compounds and other functionalized derivatives. nbinno.com The synthesis of 2-hydroxy-4-aminobenzoic acid can also be achieved from 2-amino-4-nitrobenzoic acid by a diazotizing process followed by boiling. googleapis.com However, this method can result in a tarry product that is difficult to purify, making it less suitable for commercial-scale production. googleapis.com A more effective method involves diazotizing 2-amino-4-nitrobenzoic acid by dissolving it in concentrated sulfuric acid. googleapis.com

A preparation method for 2-hydroxy-4-aminobenzoic acid starts with m-aminophenol, which reacts with a sodium alkoxide in an alcoholic solution to produce an m-aminophenol sodium salt alcoholic solution. google.com This solution is then reacted with carbon dioxide under supercritical conditions. google.com

| Precursor | Reaction | Product | Reference |

| 4-Hydroxybenzoic acid | Nitration, then Reduction | 2-Amino-4-hydroxybenzoic acid | |

| 2-Hydroxy-4-nitrobenzoic acid | Reduction | 4-Amino-2-hydroxybenzoic acid | nbinno.com |

| 2-Amino-4-nitrobenzoic acid | Diazotization and boiling | 2-Hydroxy-4-aminobenzoic acid | googleapis.com |

| m-Aminophenol | Reaction with sodium alkoxide, then CO₂ | 2-Hydroxy-4-aminobenzoic acid | google.com |

Preparation of Azo-Derivatives

The synthesis of azo derivatives of this compound and its analogues typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a nucleophilic compound such as a phenol or another aromatic amine. chemrevlett.com

A general method for preparing azo compounds involves the following steps:

Diazotization: A primary aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A cold solution of sodium nitrite (B80452) (NaNO₂) is then added to form a diazonium salt. chemrevlett.com

Coupling Reaction: The diazonium salt solution is added to an alkaline solution of a coupling component, such as 4-hydroxybenzoic acid or 2,4-dihydroxybenzoic acid. ekb.eg The reaction mixture is stirred at a low temperature (5-10°C) until the colored azo product precipitates. The product is then filtered, washed, and recrystallized.

For example, a series of azo compounds were synthesized by coupling 2,4-dihydroxybenzoic acid with various aromatic amines, including m-nitroaniline, p-aminobenzoic acid, p-aminophenol, and p-toluidine. ekb.eg Similarly, azo dyes have been prepared from p-aminosalicylic acid through the formation of a diazonium salt, followed by a coupling reaction with 2,2,4,4-tetrahydroxybenzophenone using Dowex in its acidic form as a catalyst. scispace.comtjpsj.org

The versatility of this synthetic route allows for the creation of a wide range of azo compounds with different substituents. For instance, azo dyes containing a salicylic (B10762653) acid moiety have been synthesized by coupling various substituted aromatic amines with salicylic acid. chemrevlett.com The electrophilic aromatic substitution typically occurs at the para position relative to the hydroxyl group of the salicylic acid. chemrevlett.com

| Aromatic Amine | Coupling Component | Azo-Derivative | Reference |

| Substituted aromatic amines | 4-Hydroxybenzoic acid | Azo compounds of 4-hydroxybenzoic acid | |

| m-Nitroaniline, p-aminobenzoic acid, p-aminophenol, p-toluidine | 2,4-Dihydroxybenzoic acid | Azo compounds of 2,4-dihydroxybenzoic acid | ekb.eg |

| p-Aminosalicylic acid | 2,2,4,4-Tetrahydroxybenzophenone | Salicylic acid azo 2,2,4,4-tetrahydroxybenzophenone | scispace.comtjpsj.org |

| Substituted aromatic amines | Salicylic acid | Azo compounds of salicylic acid | chemrevlett.com |

Chemical Reactivity and Derivatization Strategies of 2 Hydroxy 4 Benzoylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which can significantly alter the molecule's physical and biological properties.

The carboxylic acid group of 2-Hydroxy-4-benzoylbenzoic acid can be converted to an ester through various methods, most commonly via Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Another method involves reacting the hydroxybenzoic acid with a halogenated derivative, like an alkyl halide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This can sometimes offer better selectivity, especially when dealing with multiple reactive sites. The conversion of the carboxylic acid to an ester group impacts the molecule's polarity, solubility, and hydrogen bonding capability. For instance, converting the polar carboxylic acid to a less polar ester can enhance its solubility in organic solvents and modify its interaction with biological targets. cymitquimica.com

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | Methyl 2-hydroxy-4-benzoylbenzoate |

| This compound | Ethanol (B145695) | H₂SO₄ (catalytic) | Reflux (approx. 78°C) | Ethyl 2-hydroxy-4-benzoylbenzoate |

| This compound | Benzyl (B1604629) Chloride | N,N-Diisopropylethylamine | 70°C, 5 hours | Benzyl 2-hydroxy-4-benzoylbenzoate |

| 2-Hydroxy-4-aminobenzoic acid | Phenol (B47542) | P₂O₅ or Polyphosphoric acid | 80-120°C | Phenyl 2-hydroxy-4-aminobenzoate |

This table presents plausible reactions based on established chemical principles for similar molecules. google.comgoogle.comiajpr.com

The carboxylic acid functionality can be readily converted into an amide via reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry for creating compounds with potential biological activity. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. youtube.com More commonly, the carboxylic acid is first "activated" using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and triethylamine (B128534) (NEt₃) facilitate amide bond formation under milder conditions. researchgate.net

These methods are crucial for peptide synthesis, where this compound can be coupled to amino acids or peptide fragments. The resulting conjugates are of interest in developing novel therapeutics and biochemical probes. The formation of an amide bond introduces a new site for hydrogen bonding, which can significantly influence the conformational preferences and biological interactions of the molecule. jmb.or.krnih.gov

Table 2: Amidation Reaction Examples

| Reactant 1 | Reactant 2 | Coupling Agent/Reagents | Conditions | Product |

|---|---|---|---|---|

| This compound | Benzylamine | DCC, DMAP (catalytic) | Room Temperature, DMF | N-Benzyl-2-hydroxy-4-benzoylbenzamide |

| This compound | Glycine methyl ester | EDC, HOBt | Room Temperature, CH₂Cl₂ | Methyl (2-(2-hydroxy-4-benzoylbenzamido))acetate |

| 4-Aminobenzoic acid | Benzylamine | ZrCl₄ (10 mol%) | Reflux, p-xylene | N-Benzyl-4-aminobenzamide |

This table illustrates representative amidation reactions based on standard coupling methodologies. researchgate.netrsc.org

Reactions at the Ketone Functionality

The benzophenone (B1666685) ketone group is another key reactive site, susceptible to reduction and condensation reactions.

The carbonyl group of the ketone can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation. masterorganicchemistry.com It is effective at reducing aldehydes and ketones while typically leaving less reactive functional groups like carboxylic acids and esters intact. masterorganicchemistry.comumass.edu The reaction is usually performed in an alcoholic solvent like methanol or ethanol. umass.edu The reduction of the ketone in this compound would yield 2-(hydroxy(phenyl)methyl)-4-hydroxybenzoic acid. This transformation removes the planar carbonyl group, introducing a new chiral center and altering the three-dimensional shape of the molecule.

Table 3: Ketone Reduction Reaction

| Reactant | Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | 2-((4-Hydroxyphenyl)(hydroxy)methyl)benzoic acid |

| Benzophenone | Sodium Borohydride (NaBH₄) | Methanol | Ice bath, then Room Temp | Diphenylmethanol |

This table shows the expected outcome of ketone reduction based on established reactivity. rsc.org

The ketone's carbonyl group can undergo condensation with primary amines to form an imine, also known as a Schiff base. sdiarticle4.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of Schiff bases from ketones is generally less favorable than from aldehydes but can be achieved, often by refluxing the reactants in a suitable solvent like ethanol. psu.edu The resulting Schiff base introduces a C=N double bond, which can be a key structural element in ligands for metal complexes and in compounds with diverse biological activities. mdpi.comresearchgate.netresearchgate.net

Table 4: Schiff Base Formation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Aniline | Acetic Acid (cat.) / Ethanol | Reflux | 2-(Hydroxy(phenylimino)phenyl)methyl)-4-hydroxybenzoic acid |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | Ethyl 4-aminobenzoate | Ethanol | Reflux | Ethyl 4-(((2-hydroxy-4-methoxyphenyl)methylene)amino)benzoate |

This table provides a plausible Schiff base reaction and a known example from a related aldehyde. mdpi.com

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and acylation (esterification). These reactions allow for further structural modification.

Selective reaction at the hydroxyl group often requires the protection of the more acidic carboxylic acid group, for instance, by converting it to an ester first. However, direct alkylation or acylation can sometimes be achieved under specific conditions. For example, O-alkylation can be performed using an alkyl halide in the presence of a base like potassium carbonate. Acylation can be achieved by reacting the phenol with an acid chloride or anhydride (B1165640). These modifications eliminate the phenolic proton, which can be important for modulating properties like antioxidant activity or receptor binding. ontosight.ai4college.co.uk

Table 5: Reactions Targeting the Hydroxyl Group

| Reactant | Reagent | Conditions | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Ethanoic anhydride | Acid or Base catalyst | Acylation (Esterification) | 2-Acetoxy-4-benzoylbenzoic acid |

| 2,4-Dihydroxybenzophenone (B1670367) | Octyl chloride, K₂CO₃ | 145°C, Methyl isoamyl ketone | Etherification (Alkylation) | 2-Hydroxy-4-octyloxybenzophenone |

This table illustrates potential reactions at the hydroxyl group based on known transformations of similar phenols. 4college.co.uk

Etherification and Alkylation Reactions

The phenolic hydroxyl group of this compound is a prime site for etherification and alkylation reactions. These modifications can alter the molecule's solubility, electronic properties, and steric profile. While the carboxylic acid group can also undergo reactions, selective alkylation of the hydroxyl group can be achieved under specific conditions.

A general approach for the etherification of hydroxybenzoic acids involves their reaction with a halocarbon, such as an alkyl halide, in a homogenous liquid phase. The presence of a non-quaternizable tertiary amine often serves to catalyze the reaction. acs.org This method can be adapted to synthesize alkoxy derivatives of this compound. For instance, reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would preferentially yield the corresponding ether at the phenolic position. The carboxyl group would remain as a carboxylate salt until acidic workup.

Another advanced strategy involves palladium-catalyzed C-H bond alkylation. While typically applied to the ortho position of a directing group, related methodologies for benzoic acids could potentially be adapted. For example, Pd(II)-catalyzed alkylation of benzoic acids with alkyl halides has been demonstrated, which could offer a pathway to introduce alkyl groups onto the aromatic rings, although this is a less common derivatization for this specific compound compared to reactions at the hydroxyl or carboxyl functions. researchgate.net

Table 1: Representative Etherification and Alkylation Reactions

| Alkylating Agent | Base/Catalyst | Solvent | Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 2-Methoxy-4-benzoylbenzoic acid |

| Benzyl Bromide (BnBr) | K₂CO₃ | Acetone | 2-(Benzyloxy)-4-benzoylbenzoic acid |

| 1,2-Dichloroethane | PdCl₂ / K₂HPO₄ | N/A | Potential for C-H alkylation/lactonization |

Esterification of the Phenolic Hydroxyl

While the carboxylic acid group is more readily esterified under standard Fischer esterification conditions, the phenolic hydroxyl can also be converted to an ester group. This transformation is significant as it can modify the molecule's properties, for example, by introducing a new chromophore or a photolabile group.

Selective esterification of the phenolic hydroxyl in the presence of the carboxylic acid requires conditions that favor acylation of phenols. One common method is the Schotten-Baumann reaction, which involves using an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of an aqueous base like sodium hydroxide. The carboxylate salt is generally unreactive under these conditions, while the phenoxide ion readily attacks the acyl chloride to form the ester.

A study on the synthesis of novel benzophenone photoinitiators involved the esterification of hydroxy-benzophenones with various acyl chlorides and sulfonyl chlorides in the presence of triethylamine (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This method demonstrates that the hydroxyl group of a hydroxybenzophenone can be effectively acylated to produce a range of ester derivatives. researchgate.net These findings are directly applicable to the phenolic hydroxyl of this compound.

Table 2: Representative Phenolic Esterification Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Et₃N / NaOH | THF / H₂O | 2-(Acetyloxy)-4-benzoylbenzoic acid |

| Benzoyl Chloride | Et₃N / NaOH | THF / H₂O | 2-(Benzoyloxy)-4-benzoylbenzoic acid |

| 4-Methylbenzenesulfonyl Chloride | Et₃N | THF | 2-((4-Methylphenyl)sulfonyloxy)-4-benzoylbenzoic acid |

Photochemical Transformations and Photoreactivity

The benzophenone core of this compound imparts significant photochemical activity to the molecule. Benzophenones are well-known for their ability to absorb UV radiation, which promotes them to an excited singlet state. This is followed by highly efficient intersystem crossing to a triplet state, which is the primary actor in subsequent photochemical reactions.

Photo-Cleavage Mechanisms of Esters

Esters derived from 2-benzoylbenzoic acid (a close structural analog lacking the 4-hydroxy group) have been investigated as photolabile protecting groups for alcohols and thiols. researchgate.netacs.org The photochemical cleavage process is initiated by the excitation of the benzophenone chromophore.

Upon UV irradiation, the ester undergoes an intramolecular hydrogen abstraction by the excited benzophenone carbonyl group from a suitable hydrogen donor. acs.org In the case of esters of 2-benzoylbenzoic acid, the photolysis in the presence of a hydrogen donor like 2-isopropanol or an electron donor like an amine leads to the release of the free alcohol in high yield. researchgate.netacs.org The fate of the 2-benzoylbenzoate moiety depends on the reaction conditions. researchgate.net

In the presence of a hydrogen donor (e.g., 2-propanol): The photoreduction of the ketone leads to a ketyl radical. This radical can then dimerize, resulting in a benzpinacol-type product, specifically 3,3'-diphenylbiphthalidyl. acs.org

In the presence of an electron donor (e.g., amines): The reaction proceeds via reduction of the ketone followed by lactonization to yield 3-phenylphthalide. acs.org

This photo-cleavage mechanism suggests that esters of this compound could similarly function as photolabile systems, where the cleavage reaction is triggered by UV light.

Photoreduction Pathways and Mechanistic Insights

The photoreduction of the carbonyl group is a hallmark reaction of benzophenones. Upon excitation to the triplet state (³BP*), the molecule can abstract a hydrogen atom from a suitable donor (R-H), typically a solvent like isopropyl alcohol, to form a ketyl radical. acs.orgnih.gov This process is fundamental to its photochemical reactivity.

The primary photoreduction pathway is initiated by the n-π* triplet excited state of the benzophenone moiety abstracting a hydrogen atom. nih.gov This generates two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor.

Mechanism:

Excitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•

Termination:

2 BP•-OH → Benzpinacol (dimerization)

2 R• → R-R (dimerization)

BP•-OH + R• → Coupling product

Studies on various benzophenone derivatives show that the rate of photoreduction is significantly influenced by the substituents on the aromatic rings. acs.orgacs.org These substituents can alter the energy of the excited state and the stability of the resulting ketyl radical, thereby affecting the kinetics of the hydrogen abstraction step. acs.org For this compound, the hydroxyl and carboxylic acid groups are expected to influence the n-π* character and energy of the triplet state, thus modulating its photoreduction efficiency compared to unsubstituted benzophenone. acs.orgnih.gov

Photosensitization Phenomena and Energy Transfer

Benzophenone and its derivatives are classic triplet photosensitizers. nih.gov Due to a high quantum yield for intersystem crossing (approaching 1) and a relatively high triplet state energy (E(T) ≈ 290 kJ mol⁻¹ for benzophenone), the excited triplet molecule can transfer its energy to another molecule (an acceptor) with a lower triplet energy. nih.gov

Mechanism (Energy Transfer): ³Sensitizer* + ¹Acceptor → ¹Sensitizer + ³Acceptor*

This process, known as Dexter energy transfer, involves a double electron exchange between the sensitizer (B1316253) and the acceptor. aps.org The newly generated excited triplet state of the acceptor can then undergo its own characteristic chemical reactions, such as dimerization, isomerization, or oxidation. nih.gov

4-Benzoylbenzoic acid (4-BBA), a structural isomer, is widely used as a photosensitizer and a model for chromophoric dissolved organic matter in environmental studies. rsc.orgnih.gov Its ability to absorb UV light and initiate photochemical reactions is well-documented. rsc.org Similarly, this compound is expected to be an effective photosensitizer. It can generate reactive oxygen species, such as singlet oxygen (¹O₂), by transferring its triplet energy to ground-state molecular oxygen (³O₂).

Singlet Oxygen Generation: ³BP* + ³O₂ → ¹BP + ¹O₂

The photosensitizing properties of benzophenones have been exploited to study and induce DNA damage, where the sensitizer transfers energy to DNA bases, leading to lesions like pyrimidine (B1678525) dimers. nih.gov The specific substituents on the benzophenone ring can fine-tune its photophysical properties, including its absorption spectrum and triplet state lifetime, thereby influencing its efficacy as a photosensitizer. nih.gov

Coordination Chemistry and Metal Complexation of 2 Hydroxy 4 Benzoylbenzoic Acid Ligands

Ligand Properties of 2-Hydroxy-4-benzoylbenzoic Acid

The behavior of this compound as a ligand is dictated by the interplay of its three key functional groups, which can coordinate to metal centers in various ways.

This compound possesses three distinct oxygen-donor sites: the carboxylate group (-COOH), the phenolic hydroxyl group (-OH), and the ketonic carbonyl group (C=O). This trifecta of potential coordination sites allows for remarkable versatility in its binding modes. The ligand can employ its carboxylate, hydroxyl, and carbonyl oxygen atoms to form complexes through numerous arrangements.

Common chelation modes include:

Monodentate Coordination: The ligand can bind to a metal center through a single oxygen atom, typically from the deprotonated carboxylate group.

Bidentate Chelation: More commonly, the ligand acts as a bidentate chelating agent. This can occur in several ways, for instance, through the two oxygen atoms of the carboxylate group or, more frequently, through the carboxylate oxygen and the adjacent hydroxyl oxygen, forming a stable six-membered ring with the metal ion.

Bridging Coordination: The ligand can also act as a bridging ligand (μ), linking two or more metal centers. This is often achieved through the carboxylate group, where one oxygen coordinates to one metal and the second oxygen coordinates to another. The carbonyl oxygen can also participate in forming these bridged structures.

The interplay of these binding modes, including both chelating (η²) and bridging (μ) arrangements, facilitates the formation of complex multinuclear structures, often resulting in pseudo-octahedral geometries at the metal centers.

| Coordination Mode | Binding Sites Involved | Description |

|---|---|---|

| Monodentate | Carboxylate (-COO⁻) | The ligand binds to a single metal ion through one of the carboxylate oxygens. |

| Bidentate (Chelating) |

| The ligand binds to a single metal ion through two donor atoms, forming a stable chelate ring. |

| Bridging |

| The ligand connects two or more metal centers, facilitating the formation of polynuclear complexes or coordination polymers. |

The coordination behavior of this compound can be systematically modified by introducing substituents onto its aromatic rings. These substituents can alter the electronic properties and steric profile of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes.

For example, the presence of an electron-donating group, such as a methoxy (B1213986) (-OCH₃) group in 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid, increases the electron density on the phenolic oxygen and the aromatic system. osti.gov This enhanced electron density can lead to stronger metal-ligand bonds and potentially affect the acidity of the hydroxyl and carboxyl protons, influencing the pH at which complexation occurs. Conversely, electron-withdrawing groups, like a chloro (-Cl) group, would decrease the basicity of the coordinating oxygen atoms, potentially leading to weaker metal-ligand interactions. documentsdelivered.com Steric hindrance from bulky substituents can also influence the coordination geometry and the ability of the ligand to form polynuclear structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or metal alkoxide in an appropriate solvent.

The reaction of this compound or its derivatives with Group 4 metal alkoxides, [M(OR)₄] where M = Ti, Zr, or Hf, is a known route to form a variety of complex multinuclear structures. Research on the closely related 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid has demonstrated the formation of derivatives with Group 4 metal alkoxides. osti.gov The synthesis generally proceeds by mixing the ligand and the metal alkoxide in a non-polar organic solvent, followed by heating to promote the reaction and elimination of alcohol. The resulting products are often complex, cage-like structures, reflecting the ligand's ability to bridge multiple metal centers.

Complexes with divalent transition metals are commonly synthesized by reacting the ligand with a metal salt, such as an acetate (B1210297) or chloride salt, in a solvent like ethanol (B145695) or methanol (B129727). sbmu.ac.irsemanticscholar.org Typically, a hot solution of the ligand is added to a hot solution of the metal salt, often in a 1:1 or 2:1 ligand-to-metal molar ratio. sbmu.ac.ir The resulting complex often precipitates from the solution upon stirring and heating, and can then be isolated by filtration. sbmu.ac.ir

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometric composition (M:L ratio) of the complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A key indicator is the disappearance or significant shift of the C=O stretching vibration of the carboxylic acid group upon complexation, indicating its involvement in bonding with the metal ion. nih.gov

UV-Visible Spectroscopy: Gives insight into the coordination geometry around the metal ion, based on the d-d electronic transitions.

Magnetic Susceptibility Measurements: Helps to determine the geometry and spin state of the metal center, for example, distinguishing between square-planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II) complexes. sbmu.ac.ir

| Metal Ion | Typical Geometry | Magnetic Moment (μB) | Key IR Shifts (cm⁻¹) |

|---|---|---|---|

| Cu(II) | Square-planar / Distorted Octahedral | ~1.7-2.2 | Shift in ν(C=O) and ν(O-H) |

| Ni(II) | Square-planar or Tetrahedral | 0 (sq. planar), ~2.9-3.4 (tetrahedral) | Shift in ν(C=O) and ν(O-H) |

| Co(II) | Tetrahedral or Octahedral | ~4.3-5.2 | Shift in ν(C=O) and ν(O-H) |

| Mn(II) | Octahedral (high spin) | ~5.9 | Shift in ν(C=O) and ν(O-H) |

| Zn(II) | Tetrahedral | Diamagnetic (0) | Shift in ν(C=O) and ν(O-H) |

Structural Elucidation of Coordination Compounds

Spectroscopic methods provide crucial complementary information:

IR Spectroscopy: As mentioned, shifts in the vibrational frequencies of the carboxyl, hydroxyl, and carbonyl groups confirm their participation in coordination. The disappearance of the broad O-H stretch from the carboxylic acid is a clear indicator of deprotonation and coordination.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the ligand environment in solution and confirm the structure.

UV-Visible Spectroscopy: The position and intensity of absorption bands can help assign the coordination geometry of transition metal complexes, complementing the data from magnetic susceptibility measurements. sbmu.ac.ir

Through the combined application of these synthetic and analytical techniques, a comprehensive understanding of the rich coordination chemistry of this compound is achieved.

X-ray Crystallography of Metal-Ligand Adducts

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of metal-ligand complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For a ligand like this compound, several coordination modes would be possible, including monodentate, bidentate, and bridging interactions, utilizing the oxygen atoms of the carboxylate, hydroxyl, and benzoyl groups.

The expected coordination of this compound would likely involve the carboxylate group, and potentially the adjacent hydroxyl group, to form a stable chelate ring with a metal center. The specific geometry (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the presence of other co-ligands.

Table 1: Representative Crystallographic Data for a Related Metal Complex: [Ni(bba)2(bapen)]

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 16.275(5) |

| b (Å) | 9.213(5) |

| c (Å) | 22.365(5) |

| β (°) | 100.864(5) |

| V (ų) | 3292.0(19) |

| Z | 4 |

Note: Data presented is for a complex of 2-benzoylbenzoate, a structurally related ligand.

Spectroscopic Signatures of Complexation (e.g., NMR, FTIR, UV-Vis)

Spectroscopic methods are crucial for characterizing metal complexes in various states. Changes in the spectra of the ligand upon coordination to a metal ion provide direct evidence of complex formation and information about the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the hydroxyl and carboxylic acid groups would exhibit characteristic chemical shifts. Upon deprotonation and coordination to a metal center, the signal for the carboxylic acid proton would disappear. The signals for the aromatic protons, particularly those ortho and para to the coordinating groups, would be expected to shift due to the electronic effects of complexation. Similarly, in the ¹³C NMR spectrum, the carbon signals of the carboxylate and the carbon bearing the hydroxyl group would likely experience shifts, providing further evidence of coordination.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly informative for ligands containing carbonyl and hydroxyl functional groups. The IR spectrum of the free this compound ligand would show characteristic stretching vibrations for the phenolic O-H, the carboxylic acid O-H, the C=O of the carboxylic acid, and the C=O of the benzoyl group.

Upon complexation, significant changes are expected:

The broad O-H stretch of the carboxylic acid dimer in the free ligand would disappear and be replaced by the characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group.

The position of the phenolic O-H stretch would shift if the hydroxyl group is involved in coordination.

The C=O stretch of the benzoyl group might shift to a lower frequency if it coordinates to the metal ion.

A study on the related compound 6-(3-carboxy, 4-hydroxy benzoyl) pentanoic acid with various transition metals showed a shift in the asymmetric stretching of the coordinated carboxylate group to around 1600 cm⁻¹ from 1670 cm⁻¹ in the free ligand. ias.ac.in The broad band for the phenolic -OH was also observed to be reduced, indicating changes in hydrogen bonding upon complexation. ias.ac.in

Table 2: Expected IR Spectral Changes for this compound Upon Metal Complexation (based on analogous systems)

| Functional Group | Free Ligand (Expected, cm⁻¹) | Coordinated Ligand (Expected, cm⁻¹) | Change upon Complexation |

|---|---|---|---|

| Carboxylic Acid C=O | ~1700-1670 | N/A (disappears) | Disappearance of C=O stretch |

| Coordinated Carboxylate (νₐₛ) | N/A | ~1610-1550 | Appearance of new band |

| Coordinated Carboxylate (νₛ) | N/A | ~1420-1380 | Appearance of new band |

| Benzoyl C=O | ~1650 | Shift to lower frequency | Indicates coordination of benzoyl O |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the aromatic rings and carbonyl groups. Upon complexation with a metal ion, these bands may shift in wavelength (either to shorter, hypsochromic, or longer, bathochromic, wavelengths) and change in intensity. The formation of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is also possible, which can provide color to the resulting complexes, especially with transition metals. For example, studies on 4-benzoylbenzoic acid have shown distinct absorption bands that are sensitive to the chemical environment. rsc.org

Thermodynamic and Kinetic Stability of Metal Complexes

The stability of a metal complex in solution is a critical aspect of its chemistry. This is described by both thermodynamic and kinetic parameters.

Thermodynamic Stability

M + L ⇌ ML ; K₁ = [ML]/[M][L] ML + L ⇌ ML₂ ; K₂ = [ML₂]/[ML][L] ... M + nL ⇌ MLₙ ; βₙ = [MLₙ]/[M][L]ⁿ

A high value for the formation constant indicates a thermodynamically stable complex. For a ligand like this compound, which can act as a bidentate chelating agent (coordinating through both the carboxylate and hydroxyl groups), the resulting complexes are expected to be more thermodynamically stable than complexes with analogous monodentate ligands. This is due to the chelate effect , where the formation of a five- or six-membered ring upon chelation leads to a favorable increase in entropy. The stability of the complexes would also be influenced by the nature of the metal ion, following trends such as the Irving-Williams series for divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Kinetic Stability

Kinetic stability refers to the rate at which a complex undergoes ligand exchange or decomposition. A complex that reacts slowly is considered kinetically inert, while one that reacts quickly is kinetically labile. The kinetic stability is influenced by factors such as the electronic configuration of the metal ion (e.g., ligand field stabilization energy), the size and charge of the metal ion, and the steric and electronic properties of the ligand.

Specific thermodynamic and kinetic stability data for metal complexes of this compound are not available in the reviewed literature. However, based on its structure, it is predicted to form stable complexes, particularly with transition metal ions that have a high affinity for oxygen donor ligands.

Advanced Analytical Characterization Techniques for 2 Hydroxy 4 Benzoylbenzoic Acid Research

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are indispensable for separating 2-Hydroxy-4-benzoylbenzoic acid from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. The method's high resolution and sensitivity allow for accurate determination of the compound's concentration in various matrices. A typical HPLC setup involves a C18 column, which is a reversed-phase column that separates compounds based on their hydrophobicity.

For the analysis of this compound and related compounds, a mobile phase consisting of a mixture of an aqueous solution (often with a buffer to control pH) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed. Detection is frequently carried out using a UV detector, as the aromatic rings and carbonyl groups in the molecule exhibit strong absorbance in the UV region. The specific wavelength for detection is chosen to maximize sensitivity and minimize interference from other components in the sample.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures |

| Detection | UV Absorbance |

This table is based on common practices for analyzing aromatic carboxylic acids and may be adapted for specific applications.

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique. Derivatization is a chemical modification process that converts the non-volatile compound into a form that can be readily vaporized and passed through the GC column. A common derivatization method is silylation, where the acidic proton of the carboxylic acid and the phenolic proton are replaced by a trimethylsilyl (B98337) (TMS) group.

GC analysis of the silylated derivative can provide valuable information about the compound's purity and can be used to separate it from other non-polar components in a mixture. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the derivative based on its mass spectrum, providing further structural confirmation. nih.govnih.govnih.gov

Spectroscopic Techniques for Structural and Electronic Insights

Spectroscopic methods are powerful tools for probing the molecular structure and electronic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR provides information about the number and types of protons in the molecule and their neighboring environments. The chemical shifts of the aromatic protons can give insights into the substitution pattern of the benzene (B151609) rings.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbons in the aromatic rings are characteristic of the compound's structure.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. Furthermore, pH-dependent NMR studies can be employed to investigate the speciation of the compound in solution, for instance, to understand the equilibrium between the protonated and deprotonated forms of the carboxylic acid and phenol (B47542) groups. rsc.orgresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Compound, 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H | 12.65 | s | |

| 1H | 8.07 | dd | 7.8, 0.9 |

| 1H | 7.58 | td | 7.6, 1.4 |

| 1H | 7.51 | td | 7.8, 1.4 |

| 1H | 7.34 | dd | 7.6, 1.1 |

| 1H | 6.91 | d | 8.9 |

| 1H | 6.11 | sd | 2.5 |

| 1H | 6.03 | dd | 9.2, 2.5 |

| 4H | 3.37 | q | 7.1 |

| 6H | 1.18 | t | 7.1 |

Data sourced from a prediction for a structurally similar compound and may not represent the exact values for this compound. ichemical.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared Spectroscopy is particularly sensitive to polar bonds. Key vibrational bands for this compound include the O-H stretch of the carboxylic acid and phenol groups, the C=O stretch of the ketone and carboxylic acid, and the C-O stretching and O-H bending vibrations. The broad O-H stretching band of the carboxylic acid is a characteristic feature.

Raman Spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It can provide complementary information about the aromatic ring vibrations and the C=O symmetric stretch.

The analysis of these spectra allows for the confirmation of the presence of the key functional groups and can also provide information about hydrogen bonding interactions. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| O-H (Phenol) | Stretching | 3600 - 3200 |

| C=O (Ketone) | Stretching | 1680 - 1630 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C-O | Stretching | 1320 - 1210 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table presents typical ranges for the indicated functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of conjugated systems, including the aromatic rings and the benzoyl group, results in strong absorption in the UV region. The spectrum typically shows multiple absorption bands corresponding to π → π* and n → π* transitions.

The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. Changes in pH affect the protonation state of the carboxylic acid and phenolic hydroxyl groups, which in turn alters the electronic structure of the molecule and leads to shifts in the absorption maxima (λmax). rsc.orgresearchgate.netrsc.orgconsensus.app This pH-dependence can be used to determine the pKa values of the acidic functional groups. For instance, a study on the related 4-benzoylbenzoic acid showed that as the pH increases, the absorption band at 260 nm redshifts to 264 nm. rsc.org

Table 4: pH-Dependent UV-Vis Absorption for the Structurally Related 4-Benzoylbenzoic Acid

| Species | pH | Band I (λmax, nm) |

| Neutral | 1 | 260 |

| Anionic | > 6 | 264 |

Data sourced from a study on 4-benzoylbenzoic acid. rsc.org

Mass Spectrometry (MS) Applications in Derivatization and MALDI Matrix

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of this compound. Its application can be enhanced through derivatization and its use in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Derivatization for Enhanced MS Analysis

Chemical derivatization is a strategy employed to improve the analytical performance of mass spectrometry. For a compound like this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, derivatization can increase its volatility, improve its ionization efficiency, and enhance chromatographic separation.

While specific derivatization protocols for this compound are not extensively documented in publicly available literature, general methods for derivatizing carboxylic acids and phenols are applicable. For instance, the carboxylic acid group can be esterified, and the hydroxyl group can be silylated. A common approach for compounds with carboxylic acid groups is derivatization with reagents like 4-bromo-N-methylbenzylamine, which facilitates detection in positive electrospray ionization (ESI) tandem mass spectrometry due to the incorporated bromine's distinct isotopic pattern. researchgate.netnih.gov Another reagent, p-bromophenacyl bromide (p-BPB), can be used to derivatize both carboxyl and phenolic hydroxyl groups, enabling element-selective detection. rsc.org

In a study on 4-hydroxybenzoates, derivatization with Dansyl-Cl was used to enhance the detection of these compounds and their metabolites in human keratinocyte cells. nih.gov This suggests that similar derivatization strategies could be applied to this compound for improved detection and quantification in complex matrices.

This compound in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules. The choice of matrix is critical for successful MALDI analysis. While there is no specific mention of this compound being used as a MALDI matrix, a structurally similar compound, 2-(4-hydroxyphenylazo)benzoic acid (HABA), has been identified as a highly effective matrix for the analysis of peptides, proteins, and glycoproteins. nih.gov HABA demonstrates comparable sensitivity to other common matrices for smaller proteins and peptides but shows superior performance for larger proteins and glycoproteins. nih.gov

Given the structural similarities, including the presence of a benzoic acid moiety and a hydroxyl group, it is plausible that this compound could exhibit properties that make it a suitable candidate for a MALDI matrix, particularly for the analysis of specific classes of compounds. However, empirical studies would be required to validate its effectiveness.

The following table summarizes the mass spectrometry data for compounds structurally related to this compound, providing insights into potential fragmentation patterns and ionization behavior.

| Compound Name | Molecular Formula | Precursor Ion (m/z) | Ionization Mode | Key Fragments/Notes |

| 2-(4-Hydroxybenzoyl)benzoic acid | C₁₄H₁₀O₄ | Not specified | Not specified | GC-MS data available in NIST database. nih.gov |

| 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C₁₈H₁₉NO₄ | 314.1387 | Positive ESI | MS2 data available, showing fragmentation. nih.gov |

| 4-Hydroxybenzoic acid, 2TMS derivative | C₁₃H₂₂O₃Si₂ | Not specified | Electron Ionization | Mass spectrum available in NIST database. nist.gov |

Thermal Analysis Techniques (e.g., TG-DTG) for Stability Profiling

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are essential for determining the thermal stability and decomposition profile of this compound. This information is critical for its handling, storage, and application in processes that involve elevated temperatures.

In a study on the thermal degradation kinetics of benzophenones in plant material, it was found that the degradation followed first-order reaction kinetics. researchgate.net Another study on benzophenone (B1666685) derivatives for photopolymerization applications showed that the temperature of 5% weight loss (Td) for different derivatives ranged from 360 °C to 424 °C, indicating significant thermal stability. nih.gov

The thermal stability of a patauá-benzophenone dianhydride polymer was also investigated using TG/DTG, providing insights into the decomposition stages of a more complex benzophenone-containing material. researchgate.net

The expected TG-DTG profile for this compound would likely show initial stability up to a certain temperature, followed by one or more weight loss steps corresponding to the decomposition of the molecule. The DTG curve, representing the rate of weight loss, would indicate the temperatures at which the decomposition is most rapid.

The following table presents thermal stability data for various benzophenone derivatives, which can be used to estimate the potential thermal behavior of this compound.

| Compound/Material | Technique | Key Findings | Reference |

| Benzophenone Derivatives (for OLEDs) | TGA | Thermal decomposition temperatures (TD) ranged from 218–553 °C. | mdpi.com |

| Benzophenone Derivatives (Photoinitiators) | TGA | Temperature of 5% weight loss (Td) ranged from 360–424 °C. | nih.gov |

| Iriflophenone-3-C-glucoside-4-O-glucoside | Thermal Degradation Kinetics | Shown to be the most thermally stable among the studied benzophenones. | researchgate.net |

| Patauá-benzophenone dianhydride polymer | TG/DTG-DTA, DSC | Thermal decomposition patterns were analyzed. | researchgate.net |

Applications in Materials Science and Organic Synthesis

Development of Advanced Material Components

The unique photochemical properties and structural features of 2-Hydroxy-4-benzoylbenzoic acid and its derivatives allow for their integration into advanced materials, enhancing their performance and functionality.

While not typically used as a primary developer itself, the this compound framework is a crucial building block in the synthesis of components for thermosensitive recording materials, such as thermal paper. Derivatives of this compound are important intermediates for producing thermosensitive dyes, also known as color formers. wikipedia.org For instance, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid is a key intermediate synthesized from this structural class. wikipedia.orgnih.gov These complex molecules are designed to undergo a color change upon heating, which is the fundamental principle of thermal printing. The synthesis of such specialized dyes relies on versatile and reactive starting materials like this compound to build the final chromogenic system. nih.gov

This compound belongs to the hydroxybenzophenone class of compounds, which are widely used as ultraviolet (UV) absorbers to protect polymers and other materials from the degrading effects of sunlight. rsc.orgresearchgate.net The protective mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy, a process facilitated by the hydroxyl group adjacent to the carbonyl group. researchgate.net This intramolecular hydrogen bond enables a rapid, reversible tautomerization in the excited state, preventing the absorbed light energy from initiating polymer degradation.

The benzophenone (B1666685) structure provides strong absorption in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. The parent compound, 2-benzoylbenzoic acid, exhibits maximum UV absorption at approximately 234 nm and 278 nm. epa.gov The addition of a hydroxyl group, as in this compound, typically shifts the absorption to longer wavelengths, enhancing its effectiveness in protecting materials from solar radiation. These absorbers are incorporated into plastics, coatings, and adhesives to improve their weather resistance and prolong their lifespan. rsc.org

| Compound | Class | Typical Max Absorption Region | Primary Function |

|---|---|---|---|

| 2-Hydroxybenzophenones | Benzophenone | UV-A, UV-B | UV Absorber |

| 2-Hydroxyphenylbenzotriazoles | Benzotriazole | UV-A, UV-B | UV Absorber |

| 2-Benzoylbenzoic acid | Benzophenone | UV-B | Photochemical Intermediate |

The benzoylbenzoic acid scaffold is explored for its potential in optoelectronic and photonic applications due to its defined photophysical properties. Detailed studies on the closely related isomer, 4-benzoylbenzoic acid (4BBA), reveal its function as a photosensitizer that can absorb UV light and initiate photochemical processes. acs.org Research shows that the optical properties of 4BBA are sensitive to environmental factors such as pH. acs.org

At low pH, 4BBA exhibits two distinct absorption bands: an intense band centered at 260 nm and a weaker band at 333 nm. acs.orgacs.org As the pH increases, the compound deprotonates, causing a shift in the main absorption band and the disappearance of the longer wavelength band. acs.org This behavior highlights the potential to tune the optical response of materials incorporating this chemical structure. Such photosensitizers are valuable as models for more complex environmental chromophores and for developing materials that respond to light stimuli. acs.org

| Condition | Absorption Band I (λmax) | Absorption Band II (λmax) |

|---|---|---|

| Low pH (~1.0-3.0) | 260 nm | 333 nm |

| High pH (>6.0) | 264 nm | Not Observable |

Utility as Chemical Intermediates and Reagents in Organic Synthesis

The reactivity of its carboxylic acid and benzophenone groups makes this compound a valuable intermediate and reagent in multi-step organic synthesis.

This compound serves as a versatile organic building block for constructing more complex molecules. researchgate.net Its structure is particularly useful as an intermediate in the synthesis of valuable chromogenic phthalide (B148349) compounds. nih.gov These phthalides are a major class of color formers used in carbonless copy paper and thermal marking systems. nih.gov The synthesis often involves the reaction of a substituted 2-benzoylbenzoic acid with another aromatic compound to create the final, intricate dye molecule. The accessibility of this building block is therefore crucial for the industrial production of a wide variety of colorants. nih.gov

The 2-benzoylbenzoic acid framework is recognized as an effective photolabile protecting group (PPG), or "photochemical mask," for alcohols and thiols. researchgate.net A PPG is a group that is attached to a functional group to render it temporarily inert, and which can later be removed with high precision using light. wikipedia.org This technique provides excellent spatial and temporal control over chemical reactions, which is highly valuable in complex syntheses and in biological systems. wikipedia.org

Esters formed between 2-benzoylbenzoic acid and primary or secondary alcohols can be cleaved with high yield upon photolysis, regenerating the original alcohol. The protection of thiols can be achieved in a similar manner. The removal mechanism is based on the classic photochemistry of the benzophenone group. Upon irradiation, the benzophenone carbonyl is excited and abstracts a hydrogen atom, leading to a series of reactions that culminates in the release of the protected alcohol or thiol. The ability to deprotect a functional group using light, a traceless reagent, is a significant advantage in the synthesis of sensitive and complex target molecules. wikipedia.org

Environmental Fate and Biotransformation Studies of 2 Hydroxy 4 Benzoylbenzoic Acid

Environmental Occurrence and Distribution Mechanisms

The presence and movement of 2-Hydroxy-4-benzoylbenzoic acid in the environment are dictated by the sources and transport of oxybenzone (B1678072).

Presence in Aquatic and Aerosol Environments

Oxybenzone (BP-3) is a frequently detected contaminant in various environmental compartments due to its extensive use in sunscreens and other personal care products. rsc.orgmdpi.comnih.govacs.org Its release into aquatic environments occurs directly through recreational activities and indirectly via effluents from wastewater treatment plants (WWTPs), which often exhibit incomplete removal of this compound. rsc.orgresearchgate.netepa.gov Consequently, oxybenzone has been identified in surface waters, seawater, and even treated wastewater. rsc.orgresearchgate.netiaea.orgepa.gov For instance, maximum detected concentrations have been reported at 125 ng/L in ambient freshwater and 577.5 ng/L in seawater. researchgate.netepa.gov

Recent research also suggests the potential for organic UV filters like oxybenzone to be transferred from seawater to the atmosphere through sea spray aerosols (SSA). acs.orgnih.gov This indicates that the compound and its subsequent degradation products, including potentially this compound, may not be confined to aquatic systems and could be subject to atmospheric transport.

Migration and Transport Pathways

The migration of oxybenzone and its derivatives is influenced by their physicochemical properties. Benzophenone-type UV filters are generally lipophilic, meaning they have a tendency to associate with organic matter in water and sediment. mdpi.comnih.gov Despite this, their continuous release into the environment leads to their classification as "pseudo-persistent" pollutants. rsc.org The transport of these compounds is primarily through water systems, with WWTP discharges being a major point source into rivers and lakes. rsc.org Once in the environment, their relatively low water solubility and potential for bioaccumulation in aquatic organisms can facilitate their movement through the food chain. epa.govresearchgate.net The transfer to aerosols represents another significant transport pathway, allowing for wider distribution. acs.orgnih.gov

Abiotic Degradation Pathways

The breakdown of this compound in the environment, in the absence of biological activity, is expected to be primarily driven by sunlight.

Photodegradation Kinetics and Product Identification

Direct photolysis, the breakdown of a chemical by direct absorption of light, is considered to be a slow degradation pathway for oxybenzone. iaea.orgresearchgate.net However, its photodegradation is significantly enhanced in the presence of dissolved organic matter (DOM) found in natural waters. iaea.orgresearchgate.net This indirect photodegradation is mainly driven by reactions with hydroxyl radicals (•OH). iaea.orgresearchgate.net

Studies on the photodegradation of oxybenzone have identified several transformation products. In irradiated aerosols, more acutely toxic compounds such as benzophenone (B1666685), benzoic acid, and benzaldehyde (B42025) have been detected. acs.org The degradation of oxybenzone in chlorinated seawater swimming pools has been shown to produce a number of byproducts, with increasing chlorine doses and temperatures enhancing the formation of bromoform (B151600). acs.org While specific kinetic data for this compound is not available, the photodegradation of its precursor, oxybenzone, in aerosols is significantly faster than in bulk solutions. acs.orgnih.gov The half-life of oxybenzone in the upper water column has been estimated to be approximately 2.4 years, highlighting its persistence in aquatic environments. researchgate.net

Photodegradation of Oxybenzone (BP-3)

| Parameter | Finding | Reference |

|---|---|---|

| Direct Photolysis | Slow and unimportant for degradation. | iaea.orgresearchgate.net |

| Indirect Photolysis | Enhanced by dissolved organic matter (DOM) and reaction with hydroxyl radicals (•OH). | iaea.orgresearchgate.net |

| Aerosol Photodegradation | Significantly faster than in bulk solutions (t1/2 < 10 min). | acs.orgnih.gov |

| Aquatic Half-life (estimated) | ~2.4 years in the upper water column. | researchgate.net |

| Identified Degradation Products | Benzophenone, benzoic acid, benzaldehyde, bromoform (in chlorinated seawater). | acs.orgacs.org |

Hydrolytic Stability under Environmental Conditions

Biotic Degradation and Microbial Transformation

The breakdown of this compound by microorganisms is a crucial aspect of its environmental persistence. Insights can be drawn from studies on its parent compound, oxybenzone.

Research has shown that oxybenzone can be biodegraded by microorganisms under both oxic (oxygen-present) and anoxic (oxygen-absent) conditions. nih.gov Interestingly, anaerobic (anoxic) biodegradation appears to be a more favorable pathway for its attenuation. nih.gov The biodegradation half-life of oxybenzone varies depending on the redox conditions, with shorter half-lives observed under anoxic conditions compared to oxic conditions. nih.gov

The biotransformation of oxybenzone can lead to the formation of other compounds. One of the identified biodegradation products is 2,4-dihydroxybenzophenone (B1670367), formed through the demethylation of the methoxy (B1213986) group of oxybenzone. nih.gov It is plausible that further microbial transformation of these initial products could lead to the formation of this compound, although direct evidence for this pathway is lacking. The fungus Trametes versicolor has been shown to effectively metabolize oxybenzone and its metabolites. nih.gov

Biodegradation of Oxybenzone (BP-3)